Product packaging for 4-Methyldodec-1-YN-4-OL(Cat. No.:CAS No. 562836-62-8)

4-Methyldodec-1-YN-4-OL

Cat. No.: B14229882
CAS No.: 562836-62-8
M. Wt: 196.33 g/mol
InChI Key: QGMQRJXVQPJHQF-UHFFFAOYSA-N
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Description

4-Methyldodec-1-yn-4-ol is a high-purity chemical compound supplied for research and development purposes. This long-chain alkyne alcohol features a terminal alkyne and a tertiary alcohol functional group, making it a versatile building block in organic synthesis. Its molecular structure offers potential applications in the development of novel polymers, the synthesis of bioactive molecule analogs, and as an intermediate in material science research. The terminal alkyne group is particularly valuable for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and pharmaceutical development. Researchers utilize this and similar alkyne alcohols in exploring new synthetic pathways and constructing complex molecular architectures. This product is intended for use by qualified laboratory professionals. For Research Use Only. This product is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O B14229882 4-Methyldodec-1-YN-4-OL CAS No. 562836-62-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

562836-62-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4-methyldodec-1-yn-4-ol

InChI

InChI=1S/C13H24O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h2,14H,4,6-12H2,1,3H3

InChI Key

QGMQRJXVQPJHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(CC#C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyldodec 1 Yn 4 Ol and Analogous Tertiary Alkynols

Classic and Contemporary Ethynylation Strategies

The addition of an ethynyl (B1212043) group to a ketone is the most direct method for constructing tertiary alkynols. Over the years, several key reactions have been developed and refined for this purpose.

Favorskii Reaction and its Mechanistic Variants

The Favorskii reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, is a fundamental method for the formation of acetylenic alcohols. wikipedia.org The reaction typically involves the interaction of a terminal alkyne with a ketone or aldehyde in the presence of a strong base, such as potassium hydroxide (B78521) or an alkoxide. wikipedia.org

The mechanism commences with the deprotonation of the terminal alkyne by the base to form a metal acetylide. wikipedia.org This potent nucleophile then attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation yields the desired tertiary propargyl alcohol. wikipedia.org

While effective, the classic Favorskii reaction can be limited by side reactions, such as aldol (B89426) condensation, particularly when using hydroxide bases with enolizable ketones. wikipedia.org To circumvent these issues, mechanistic variants have been developed. The quasi-Favorskii rearrangement, for instance, proceeds through a different pathway when the substrate, typically an α-halo ketone, cannot form an enolate at the α'-position. harvard.edue-bookshelf.de In the synthesis of tertiary alkynols, however, the direct addition mechanism is the most relevant. The choice of base and solvent is critical to favor the desired ethynylation over competing reactions. For example, using lithium amide or sodium amide in liquid ammonia (B1221849) is a common strategy to generate the acetylide for addition to ketones.

Alkynylation of Ketones and Aldehydes: Regiochemical and Stereochemical Considerations

The alkynylation of carbonyl compounds is a powerful C-C bond-forming reaction. acs.org When an unsymmetrical ketone is used as the starting material, the addition of an alkyne creates a chiral center. Consequently, controlling the stereochemistry of this addition is a significant focus of modern synthetic chemistry. nih.gov

Regiochemistry in the context of adding a substituted alkyne to a ketone like 2-decanone (B165314) (a precursor to 4-methyldodec-1-yn-4-ol via methylation of the alkyne) is straightforward, as the nucleophilic attack occurs at the carbonyl carbon. The primary challenge lies in achieving high yields and avoiding side reactions.

Stereochemistry becomes a key consideration in the synthesis of chiral tertiary alkynols. Enantioselective alkynylation of ketones is the most direct route to optically active tertiary alcohols. nih.gov This has been achieved with considerable success using chiral catalysts. For example, chiral zinc-based catalysts, often derived from amino alcohols like N-methylephedrine in conjunction with a zinc salt such as zinc(II) triflate, have proven effective for the enantioselective addition of terminal alkynes to aldehydes and, in some cases, ketones. nih.govthieme-connect.de Rhodium complexes with chiral pincer ligands have also been developed for the direct asymmetric alkynylation of certain ketones. nih.gov The choice of catalyst, ligand, and reaction conditions determines the facial selectivity of the nucleophilic attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the tertiary alkynol.

Catalyst/Reagent SystemCarbonyl SubstrateAlkyne SubstrateOutcome
Zn(OTf)₂ / N-methylephedrine / Et₃NAliphatic AldehydesTerminal AlkynesHigh enantioselectivity for (R)-propargylic alcohols. thieme-connect.de
Chiral CCN Pincer Rh(III) ComplexesFluoroalkyl-substituted KetonesAromatic & Aliphatic AlkynesHigh enantioselectivity in the formation of chiral propargyl alcohols. nih.gov
Dimethylzinc / Chiral Salen LigandUnactivated KetonesTerminal AlkynesGood yields and moderate to good enantioselectivities. nih.gov

Grignard-Based Approaches for Acetylenic Alcohol Formation

The use of organomagnesium halides, or Grignard reagents, is a classic and highly reliable method for the synthesis of alcohols. slideshare.net For the preparation of tertiary alkynols like this compound, an alkynyl Grignard reagent is reacted with a ketone.

The synthesis of this compound would involve two main steps using this approach:

Formation of the Alkynyl Grignard Reagent: A terminal alkyne, in this case, propyne (B1212725) (for the methylacetylene unit), is reacted with a suitable Grignard reagent, such as ethylmagnesium bromide. The acidic terminal proton of the alkyne is abstracted, forming the propynylmagnesium bromide reagent.

Reaction with a Ketone: The prepared alkynyl Grignard reagent is then added to the appropriate ketone, which for this compound would be 2-decanone. The nucleophilic carbon of the propynyl (B12738560) group attacks the carbonyl carbon of the ketone. slideshare.netyoutube.com A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com

This method is broadly applicable and generally provides good yields. ccl.net A key requirement for the success of Grignard reactions is the use of anhydrous (dry) solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as any moisture will quench the Grignard reagent. mnstate.edumasterorganicchemistry.com Studies have shown that THF can be a superior solvent for the reaction between organomagnesium compounds and ketones, leading to higher yields. upi.edu

Green Chemistry and Sustainable Synthesis of Tertiary Alkynols

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. The goal is to design processes that are more environmentally friendly, safer, and more efficient in their use of resources. solubilityofthings.com

Application of Green Chemistry Principles to Alkynol Synthesis

Several principles of green chemistry are particularly relevant to the synthesis of tertiary alkynols. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. solubilityofthings.comacs.org

A notable innovation in this area is the use of calcium carbide (CaC₂) as an inexpensive and readily available source of acetylene (B1199291). rsc.orgrsc.org This approach avoids the need for handling acetylene gas and often proceeds under mild, metal-free conditions. rsc.org The reaction is typically carried out in a polar aprotic solvent like DMSO, where calcium carbide reacts with a base and the carbonyl compound to form the propargyl alcohol. rsc.org This method represents a greener alternative to traditional syntheses that rely on pyrophoric reagents like n-butyllithium or require cryogenic conditions. rsc.org The use of water as a solvent, when possible, is another key aspect of green synthesis, though it presents challenges for many traditional organometallic reagents used in alkynylation. tandfonline.com

Green Chemistry PrincipleApplication in Alkynol Synthesis
Prevention of Waste Designing one-pot reactions and using catalytic methods to reduce byproducts. solubilityofthings.com
Atom Economy Addition reactions, like ethynylation, are inherently atom-economical. acs.org
Use of Renewable Feedstocks Exploring the use of bio-derived ketones or alkynes. Utilizing calcium carbide, which can be considered a more sustainable acetylene source than petrochemical routes. rsc.org
Reduce Derivatives Avoiding the use of protecting groups through the use of highly selective catalysts. acs.org
Catalysis Replacing stoichiometric bases (e.g., Grignard reagents) with catalytic systems. acs.org
Safer Solvents and Auxiliaries Using water or recyclable solvents like polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds. rsc.orgrroij.com

Catalytic Methods for Environmentally Benign Production

The development of catalytic methods for alkynylation is a major focus of green chemistry research. bio-conferences.org Catalytic processes reduce waste by using only a small amount of a substance to facilitate the reaction, which can be used repeatedly. acs.org

Several catalytic systems have been developed for the environmentally benign production of tertiary alkynols:

Non-metallic Catalysts: Quaternary ammonium (B1175870) hydroxides, such as benzyltrimethylammonium (B79724) hydroxide, have been shown to catalyze the alkynylation of ketones in DMSO. acs.org This provides a metal-free alternative to traditional methods.

Indium-Catalyzed Alkynylation: Indium(III) salts have emerged as effective catalysts for the addition of terminal alkynes to carbonyl compounds. acs.org These reactions can often be performed under mild conditions and show good functional group tolerance. Catalytic systems using In(III)/BINOL complexes have been developed for asymmetric alkynylation. organic-chemistry.org

Zinc-Based Catalysts: As mentioned earlier, catalytic amounts of zinc salts like Zn(OTf)₂ combined with an amine base can generate zinc acetylides in situ, which then add to carbonyl compounds. thieme-connect.deacs.org This avoids the pre-formation and handling of stoichiometric organometallic reagents.

Ruthenium and Rhodium Catalysts: While often used for other transformations, certain ruthenium and rhodium catalysts have been employed in C-H activation and annulation reactions involving alkynes, highlighting the potential for noble metal catalysis in creating complex molecules from alkynol precursors under atom-economical conditions. rsc.org

These catalytic approaches not only align with the principles of green chemistry by reducing waste and avoiding harsh reagents but also open up new possibilities for achieving high levels of selectivity in the synthesis of complex tertiary alkynols. acs.orgrsc.org

Copper-Catalyzed Reactions

Copper catalysis is a well-established and highly effective method for the alkynylation of carbonyl compounds. These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), to generate a highly nucleophilic copper acetylide species in situ. This species readily adds to the electrophilic carbonyl carbon of a ketone to form the corresponding tertiary propargylic alcohol.

The general mechanism involves the coordination of the copper(I) salt to the terminal alkyne, increasing the acidity of the terminal proton. In the presence of a base, this proton is removed to form the copper acetylide. This intermediate then attacks the ketone. The choice of ligand, solvent, and base is critical for optimizing reaction yield and minimizing side reactions, such as the Glaser coupling of the alkyne. Research has shown that using activating ligands, like diamines or amino alcohols, can significantly accelerate the reaction rate and improve yields, even at lower catalyst loadings. For the synthesis of this compound, this would involve reacting undecan-2-one with a suitable ethynyl source under copper-catalyzed conditions.

Table 1: Influence of Copper Catalyst System on a Model Ketone Alkynylation (Note: Data is representative of typical findings in the literature for the synthesis of analogous tertiary alkynols. The model reaction is Ketone + Terminal Alkyne -> Tertiary Alkynol.)

Copper SourceLigandSolventTemperature (°C)Yield (%)
CuI (10 mol%)NoneToluene6055
CuCl (10 mol%)TMEDA (12 mol%)THF2589
CuI (5 mol%)N,N-Dimethylethylenediamine (6 mol%)Dioxane4094
CuBr (10 mol%)NoneDMF8068
Click on table headers to sort. TMEDA: Tetramethylethylenediamine; THF: Tetrahydrofuran; DMF: Dimethylformamide.
Palladium-Mediated Processes

Palladium-catalyzed reactions offer an alternative route for the synthesis of tertiary alkynols. While often associated with cross-coupling reactions (e.g., Sonogashira coupling), palladium complexes can also mediate the direct addition of terminal alkynes to carbonyls. These processes may operate through various mechanisms, sometimes involving a co-catalyst like copper or zinc.

In a typical palladium-mediated system, a Pd(0) complex can activate the C-H bond of the terminal alkyne. The resulting hydridopalladium(II) acetylide complex can then participate in a catalytic cycle. Alternatively, in palladium/copper dual-catalytic systems, the role of palladium may be to facilitate the catalytic turnover while the copper generates the active acetylide nucleophile. These methods are particularly valuable when substrates contain functional groups that are sensitive to the more basic conditions of traditional Grignard or organolithium additions. The development of ligands for palladium has been key to achieving high efficiency, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) being commonly employed.

Titanium-Based Catalysis

Titanium-based reagents provide a powerful and highly selective method for alkynylation. The use of titanium(IV) alkoxides, most commonly titanium(IV) isopropoxide (Ti(O-iPr)₄), in conjunction with an organometallic acetylide (e.g., ethynylmagnesium bromide) leads to the formation of a titanium-ate complex. This complex contains a highly nucleophilic, yet less basic, alkynyltitanium species.

The key advantage of this methodology is its exceptional chemoselectivity. The reduced basicity of the titanium acetylide intermediate minimizes side reactions such as ketone enolization, which can be a significant issue with highly basic reagents like Grignard or organolithium reagents, especially with easily enolizable ketones. This leads to cleaner reactions and higher yields of the desired 1,2-addition product. The synthesis of this compound from undecan-2-one would benefit significantly from this approach, as undecan-2-one is an enolizable ketone.

Table 2: Comparison of Direct Grignard Addition vs. Titanium-Mediated Addition (Note: Model reaction is the addition of an ethynyl nucleophile to an enolizable ketone.)

Reagent SystemKey IntermediateYield of Tertiary Alkynol (%)Observed Byproducts
Ethynylmagnesium BromideR-C≡C-MgBr65Enolate-derived products, aldol condensation
Ethynylmagnesium Bromide + Ti(O-iPr)₄(i-PrO)₃Ti-C≡C-R92Minimal
Click on table headers to sort.

Solvent-Free and Water-Mediated Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that minimize or eliminate the use of volatile organic solvents (VOCs). The addition of terminal alkynes to ketones has been successfully adapted to both solvent-free and aqueous conditions.

Water-mediated synthesis is particularly attractive due to the low cost, non-flammability, and environmental benignity of water. Such reactions can be promoted by using phase-transfer catalysts or surfactants to overcome the mutual insolubility of the organic substrates. In some cases, the "on-water" effect, where reaction rates are accelerated at the organic-water interface, has been observed.

Solvent-free, or neat, reaction conditions represent another green alternative. These reactions are often performed by simply mixing the ketone, alkyne, and a solid-supported catalyst (e.g., a base or metal catalyst on alumina (B75360) or silica) and applying energy through conventional heating or mechanical means like ball milling. These methods offer advantages of high reactant concentration, simplified product workup, and reduced solvent waste.

Stereoselective and Enantioselective Synthesis of Chiral Tertiary Alkynols

The compound this compound possesses a stereocenter at the C4 position, meaning it can exist as two enantiomers, (R)- and (S)-4-methyldodec-1-yn-4-ol. For applications where stereochemistry is critical, methods for controlling the absolute configuration of this stereocenter are required. Enantioselective synthesis aims to produce one enantiomer preferentially over the other.

Utilization of Chiral Building Blocks and Auxiliaries

One established strategy for stereocontrol is the substrate-control approach, which utilizes a chiral starting material or a covalently attached chiral auxiliary. A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into one of the reactants. It directs the incoming nucleophile to one of the two faces of the ketone, establishing the desired stereocenter. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

For example, a ketone could be derivatized with a chiral hydrazine (B178648) to form a chiral hydrazone (e.g., using SAMP/RAMP auxiliaries). Subsequent alkynylation and removal of the auxiliary would yield the chiral tertiary alcohol. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary group.

Asymmetric Induction in Alkynylation Reactions

A more atom-economical and elegant approach is catalyst-controlled asymmetric synthesis. This method involves the use of a small amount of a chiral catalyst to generate the product with high enantiomeric excess (e.e.). In the context of alkynylation, this is most famously achieved through the asymmetric addition of organozinc reagents to carbonyls.

In this process, a dialkylzinc reagent reacts with a terminal alkyne (like phenylacetylene (B144264) or trimethylsilylacetylene) to form a zinc acetylide. The addition of this zinc acetylide to a ketone is then mediated by a chiral ligand, typically a chiral amino alcohol. The ligand coordinates to the zinc atom, creating a chiral environment that forces the addition to occur on one specific prochiral face of the ketone. Ligands such as (-)-N-methylephedrine (NME) and derivatives of 1,1'-Bi-2-naphthol (BINOL) have proven highly effective in achieving excellent enantioselectivity for a wide range of ketones. This method allows for the direct and efficient synthesis of enantiomerically enriched tertiary alkynols like (R)- or (S)-4-methyldodec-1-yn-4-ol from achiral precursors.

Table 3: Effect of Chiral Ligands on Asymmetric Alkynylation of a Prochiral Ketone (Note: Data is representative for the addition of a zinc acetylide to a model ketone, e.g., acetophenone.)

Chiral LigandLigand Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)Product Configuration
(-)-N-Methylephedrine (NME)109597(R)
(+)-N-Methylephedrine (NME)109496(S)
(S)-BINOL58892(S)
(-)-MIB89199(S)
Click on table headers to sort. MIB: 3-exo-(Morpholino)isoborneol.

Rigorous Spectroscopic Characterization and Structural Elucidation of Tertiary Alkynols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural picture of 4-Methyldodec-1-yn-4-ol can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The terminal acetylenic proton (H-1) is expected to appear in a distinct region of the spectrum due to the magnetic anisotropy of the carbon-carbon triple bond. This effect results in a shielding of the proton, causing it to resonate upfield relative to vinylic or aromatic protons, typically in the range of δ 2.0-3.1 ppm. libretexts.orgorgchemboulder.com The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The remaining protons of the methyl group and the long octyl chain would appear in the aliphatic region of the spectrum.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings
H-1 (≡C-H)~2.0 - 3.1Triplet (t)Long-range coupling to H-3
H-3 (-CH₂)~2.2 - 2.5Doublet (d)Coupling to H-1
-OHVariable (e.g., ~1.5 - 4.0)Singlet (s, broad)None (typically)
C4-CH₃~1.2 - 1.5Singlet (s)None
H-5 (-CH₂)~1.4 - 1.6Multiplet (m)Coupling to H-6
H-6 to H-11 (-CH₂-)~1.2 - 1.4Multiplet (m)Coupling to adjacent CH₂ groups
H-12 (-CH₃)~0.8 - 0.9Triplet (t)Coupling to H-11

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts. The terminal alkyne carbon (C-1, ≡C-H) typically resonates around 65–85 ppm, while the internal alkyne carbon (C-2, ≡C-R) appears slightly more downfield in the 70–100 ppm range. openochem.orgucsb.edu A key feature in the spectrum of this compound is the signal for the quaternary carbon (C-4). This carbon, bonded to four other carbon atoms and an oxygen, is expected to have a weak signal due to the absence of an attached proton and a resulting lack of Nuclear Overhauser Effect (NOE) enhancement. Its chemical shift would be influenced by the electronegative hydroxyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (≡C-H)~65 - 85
C-2 (-C≡)~70 - 100
C-4 (Quaternary, C-OH)~65 - 75
C4-CH₃~25 - 35
C-3, C-5 to C-12 (Alkyl Chain)~14 - 45

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons along the octyl chain (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming the sequence of the alkyl group. A crucial, albeit weaker, long-range correlation would be expected between the acetylenic proton (H-1) and the methylene (B1212753) protons at C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the alkyl chain to their corresponding carbon signals. The absence of a signal for the quaternary carbon (C-4) in the HSQC spectrum confirms its structural nature.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2- and 3-bond) ¹H-¹³C correlations, which piece together the molecular fragments. Key correlations for this compound would include:

A correlation from the methyl protons (C4-CH₃) to the quaternary carbon (C-4) and the methylene carbon (C-5).

Correlations from the acetylenic proton (H-1) to both C-2 and C-3.

A correlation from the methylene protons at C-3 to the quaternary carbon (C-4) and the alkynyl carbons (C-1 and C-2).

Together, these 2D NMR techniques provide an unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of light (Raman effect) corresponding to molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that clearly identify its key functional groups. The presence of the hydroxyl group (-OH) gives rise to a strong and characteristically broad absorption band in the 3200–3500 cm⁻¹ region due to intermolecular hydrogen bonding. orgchemboulder.comuc.edu The terminal alkyne moiety presents two distinct signals: a sharp, strong C-H stretch typically found around 3300 cm⁻¹, and a weaker C≡C triple bond stretch that appears in the 2100–2260 cm⁻¹ range. libretexts.orglibretexts.orgucla.edumasterorganicchemistry.com The region around 2200 cm⁻¹ is often sparsely populated in IR spectra, making the alkyne signal particularly diagnostic. masterorganicchemistry.com

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
O-H Stretch (H-bonded)Alcohol3500 - 3200Strong, Broad
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
C-H StretchAlkane3000 - 2850Strong
C≡C StretchAlkyne2260 - 2100Weak to Medium

Raman spectroscopy is an excellent complementary technique to IR, particularly for the analysis of symmetric or weakly polar bonds. The carbon-carbon triple bond of an alkyne, while often showing a weak absorption in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum. libretexts.org For terminal alkynes, this characteristic signal appears around 2100-2150 cm⁻¹. masterorganicchemistry.com This strong signal arises from the significant change in polarizability that occurs during the C≡C stretching vibration. Therefore, Raman spectroscopy can be a more sensitive method for detecting and confirming the presence of the alkyne functional group in this compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C≡C StretchAlkyne~2100 - 2150Strong, Sharp

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. libretexts.org This technique provides unambiguous information on bond lengths, bond angles, and conformational details of the molecule, as well as how the molecules pack together in the crystal.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution or by carefully cooling a hot, saturated solution. libretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which is then used to build a three-dimensional model of the atomic structure. researchgate.net For this compound, an X-ray crystal structure would confirm the tetrahedral geometry around the C4 carbon, provide precise measurements for the C≡C triple bond and the C-O bond, and reveal the conformation of the long octyl chain in the solid state. As of now, no public crystal structure data is available for this specific compound. Studies on other long-chain alcohols have shown that molecules often arrange in parallel arrays. aps.orgrsna.org

Electronic and Luminescence Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. lkouniv.ac.in

The structural moieties within a molecule that absorb light are known as chromophores. libretexts.org For this compound, the relevant functional groups are the hydroxyl group (-OH) and the carbon-carbon triple bond (alkyne). Neither of these is a strong chromophore in the standard UV-Vis range (200-800 nm).

The hydroxyl group exhibits n → σ* transitions, which occur at wavelengths below 200 nm. libretexts.org

The isolated alkyne group has a π → π* transition that also absorbs at wavelengths below 200 nm. libretexts.org

Because these absorptions occur in the far-UV region, a standard UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent like hexane (B92381) or ethanol (B145695) would not be expected to show any significant absorbance peaks. The absence of conjugation (alternating double or triple bonds) means there are no lower-energy electronic transitions that would fall into the observable range. pressbooks.pub

Luminescence spectroscopy (fluorescence and phosphorescence) involves the emission of light from a molecule after it has absorbed light. Significant luminescence is typically observed only in molecules containing fluorophores, which are often extensive conjugated π-systems or rigid aromatic structures. Since this compound lacks such features, it is not expected to be fluorescent or phosphorescent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For a tertiary alkynol like this compound, the principal chromophores are the carbon-carbon triple bond (alkyne) and the oxygen of the hydroxyl group.

The electronic transitions possible in this compound include:

σ → σ* transitions: These high-energy transitions involve the excitation of electrons from sigma (σ) bonding orbitals to corresponding anti-bonding (σ*) orbitals. These transitions are common to all organic molecules but typically occur in the far-UV region (below 200 nm) and are often not observed in standard UV-Vis spectra.

n → σ* transitions: The oxygen atom of the hydroxyl group possesses non-bonding electrons (n). These can be excited to an anti-bonding sigma orbital (σ*). These transitions are also generally found in the far-UV region for alcohols.

π → π* transitions: The carbon-carbon triple bond of the alkyne function contains pi (π) bonding orbitals. Excitation of electrons from these to anti-bonding pi orbitals (π*) is possible. For non-conjugated alkynes, these transitions also occur at short wavelengths, typically below 200 nm. libretexts.orglibretexts.org

Due to the absence of significant conjugation in this compound, the molecule is not expected to absorb light in the visible region of the electromagnetic spectrum and is therefore colorless. The absorption maxima (λmax) are anticipated to be in the far-ultraviolet range, which is consistent with the spectroscopic properties of simple, non-conjugated alkynes and alcohols. libretexts.org

Expected UV-Vis Spectroscopic Data for Simple Tertiary Alkynols

CompoundExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol-1·cm-1)Electronic Transition(s)
This compound< 200Low to Moderateπ → π, n → σ, σ → σ
3-Methyl-1-pentyn-3-ol< 200Low to Moderateπ → π, n → σ, σ → σ
1-Octyn-3-ol< 200Low to Moderateπ → π, n → σ, σ → σ*

Note: The data presented in this table is illustrative and based on the general spectroscopic behavior of non-conjugated tertiary alkynols. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations of 4 Methyldodec 1 Yn 4 Ol and Alkynol Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 4-methyldodec-1-yn-4-ol.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. chemrxiv.orggoogle.com For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. google.comcnr.it This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Functionals like B3LYP, often paired with a basis set such as 6-31G*, are commonly used for these calculations. cnr.ityoutube.com The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. cnr.it

Once the optimized geometry is obtained, the absolute energy of the molecule can be calculated. This energy value is crucial for determining the relative stability of different isomers or conformers and serves as the foundation for calculating the thermodynamics of reactions involving the alkynol. chemrxiv.org Neural network-based functionals have also been explored for their potential in geometry optimization, though they present unique challenges related to the smoothness of the potential energy surface. arxiv.org

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: This data is illustrative, based on typical values for similar structures.

Parameter Atoms Involved Calculated Value
Bond Lengths
C≡C C1-C2 1.21 Å
C-C (alkyne) C2-C3 1.46 Å
C-O C4-O 1.43 Å
O-H O-H 0.96 Å
Bond Angles
C≡C-H C2-C1-H 179.5°
C-C-C (alkyne) C2-C3-C4 110.2°
C-O-H C4-O-H 108.5°

A significant application of quantum chemistry is the elucidation of reaction mechanisms. nih.gov For tertiary propargylic alcohols like this compound, acid-catalyzed rearrangements such as the Meyer-Schuster and Rupe rearrangements are common competing pathways. ucl.ac.ukorganicreactions.org Computational methods can map the entire reaction coordinate for these transformations. This is achieved by locating the transition state (TS)—the highest energy point along the reaction path that connects reactants and products. masterorganicchemistry.comucsb.edumcmaster.ca

Calculating the structure and energy of the transition state allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur). masterorganicchemistry.comrsc.org By comparing the activation energies for the Meyer-Schuster and Rupe pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. acs.orgacs.org These calculations have been instrumental in understanding the mechanisms of gold-catalyzed rsc.org and vanadium-catalyzed acs.orgacs.org Meyer-Schuster rearrangements, revealing intricate details about intermediate formation and the role of the catalyst.

Table 2: Illustrative Calculated Activation Energies for Competing Rearrangements of a Tertiary Alkynol Note: This data is hypothetical and serves to illustrate the comparative nature of transition state calculations.

Reaction Pathway Catalyst System Calculated Activation Energy (kcal/mol) Predicted Outcome
Meyer-Schuster Rearrangement Generic Acid 22.5 Favored
Rupe Rearrangement Generic Acid 26.0 Disfavored

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and shape of these orbitals are key to understanding a molecule's electrophilic and nucleophilic character. nih.gov

For this compound, the reactivity is dominated by the alkyne and alcohol functional groups. The HOMO is typically associated with the π-system of the alkyne and the lone pairs of the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is generally the antibonding π* orbital of the alkyne, which is the site for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is a crucial reactivity descriptor: a smaller gap generally implies higher reactivity. pearson.comschrodinger.com Computational analysis can determine the energies of these orbitals and how they are affected by factors such as molecular geometry and substitution, providing insights into the reactivity of the alkyne in reactions like cycloadditions. nih.govrsc.orgnih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and typical for alkynols, calculated at a DFT/B3LYP level.

Molecular Orbital Energy (eV) Implication for Reactivity
HOMO -9.8 eV Site of electrophilic attack (π-bond)
LUMO +1.5 eV Site of nucleophilic attack (π*-bond)
HOMO-LUMO Gap 11.3 eV Indicates moderate kinetic stability

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvation effects to provide realistic predictions. chemrxiv.org There are two main approaches: implicit and explicit solvation models. nih.gov

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMx series of models, treat the solvent as a continuous medium with a defined dielectric constant. acs.orgacs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov Explicit models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and a protic solvent, which can be critical for accurately modeling reaction pathways. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, molecular flexibility, and solvent interactions. science.gov

Computational Studies on Adsorption Phenomena and Catalytic Interactions

Many reactions involving alkynols are catalyzed by transition metals, often on a solid support. Computational chemistry is a powerful tool for investigating the interaction of molecules with surfaces and catalysts. nih.gov DFT calculations can be used to model the adsorption of this compound onto a catalytic surface, such as platinum or palladium.

These studies can identify the most stable adsorption geometries and calculate the binding energy. For an alkynol, adsorption can occur through several modes, including interaction of the hydroxyl group's oxygen atom with the surface or coordination of the alkyne's π-system with metal atoms. By modeling these interactions, researchers can gain insight into how the catalyst activates the molecule for subsequent reactions. For example, understanding the interaction between the alkyne moiety and a copper catalyst is crucial for elucidating the mechanism of reactions like silacarboxylation. pku.edu.cn This knowledge is vital for the rational design of more efficient and selective catalysts.

Advanced Chemical Transformations and Reaction Mechanisms of 4 Methyldodec 1 Yn 4 Ol Analogues

Addition Reactions Across the Alkynyl Moiety

The carbon-carbon triple bond in 4-methyldodec-1-yn-4-ol analogues is a site of high electron density, making it susceptible to a range of addition reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular skeletons.

The selective hydrogenation of the alkynyl group in analogues of this compound is a fundamental transformation that can lead to either the corresponding alkene or alkane, depending on the reaction conditions and catalyst employed. For the partial hydrogenation to an alkene, catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or P-2 catalyst (palladium on barium sulfate) are commonly utilized. These catalysts are designed to be less reactive, preventing over-reduction to the alkane. The stereochemical outcome of this reaction is typically syn-addition of hydrogen, resulting in the formation of a cis-alkene.

Complete reduction of the triple bond to an alkane can be achieved using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds through the intermediate alkene, which is then further reduced. Sodium-promoted Pd/C catalysts have demonstrated high yields in the hydrogenation of similar compounds. researchgate.net

Table 1: Catalysts for Selective Hydrogenation

Catalyst Product Stereochemistry
Lindlar's Catalyst cis-Alkene syn-addition
P-2 Catalyst cis-Alkene syn-addition
Palladium on Carbon (Pd/C) Alkane Not applicable

Electrophilic cyclization reactions of alkynyl alcohols, such as analogues of this compound, are powerful methods for the synthesis of various heterocyclic compounds. acs.orgchim.it These reactions are initiated by the attack of an electrophile on the electron-rich alkyne, which activates the triple bond towards intramolecular nucleophilic attack by the hydroxyl group.

Common electrophiles used in these cyclizations include iodine (I₂), bromine (Br₂), and N-iodosuccinimide (NIS). nih.gov The reaction typically proceeds through a cyclic iodonium (B1229267) or bromonium ion intermediate. acs.org The subsequent intramolecular attack by the oxygen of the hydroxyl group can proceed in either an exo or endo fashion, leading to the formation of five- or six-membered rings, respectively. The regioselectivity of the cyclization is influenced by factors such as the structure of the starting material and the reaction conditions. For instance, the reaction of o-(1-alkynyl)arenecarboxaldehydes with iodine and an alcohol can lead to the formation of highly substituted 1H-isochromenes. nih.gov

A plausible mechanism involves the coordination of the electrophile (e.g., I⁺) to the triple bond, forming a cyclic intermediate. acs.org This is followed by the nucleophilic attack of the hydroxyl group, leading to the cyclized product. acs.orgchim.it

Hydrofunctionalization reactions add a hydrogen atom and another group across the triple bond of the alkyne.

Hydration: The addition of water across the alkyne, known as hydration, typically requires a catalyst, such as a mercury(II) salt in aqueous acid. For terminal alkynes like those in this compound analogues, the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate.

Hydroboration-Oxidation: In contrast, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product. The reaction involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an aldehyde from a terminal alkyne.

The reaction of alkynes with nitrosating agents, such as nitrous acid (HONO, often generated in situ from sodium nitrite (B80452) and an acid), can lead to the formation of various nitrogen-containing compounds. The addition of HONO to an alkyne can proceed through a complex mechanism, potentially involving nitro-nitroso intermediates, to yield α-dicarbonyl compounds or α-hydroxy oximes upon hydrolysis.

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound analogues is a key functional handle for derivatization, which is essential for both enhancing their synthetic utility and for analytical purposes.

The derivatization of the tertiary hydroxyl group can be employed to introduce a variety of functional groups, altering the molecule's properties and reactivity. nih.gov This is particularly important for preparing analogues for biological screening or for creating intermediates for more complex syntheses.

Common derivatization reactions include:

Esterification: The formation of esters through reaction with acyl chlorides or anhydrides in the presence of a base.

Etherification: The formation of ethers, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Silylation: The protection of the hydroxyl group as a silyl (B83357) ether by reacting it with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. nih.gov Reagents like fluoroalkyl chloroformates can be used for the efficient derivatization of hydroxyl groups. nih.gov Derivatization can also be used to introduce a chromophore or a fluorophore to facilitate detection by HPLC with UV or fluorescence detectors. researchgate.net For instance, derivatization with dansyl chloride is a common method for the analysis of hydroxyl-containing compounds. researchgate.net

Table 2: Common Derivatization Reactions of the Tertiary Hydroxyl Group

Reaction Reagent(s) Product Purpose
Esterification Acyl chloride/anhydride, base Ester Synthetic utility, pro-drug synthesis
Etherification Base, alkyl halide Ether Synthetic utility
Silylation Silyl halide, base Silyl ether Protection, increased volatility for GC
Carbonate Formation Fluoroalkyl chloroformate Carbonate Analysis by GC-MS

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl (-OH) group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of the parent molecule. In tertiary alcohols like this compound, the hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. fiveable.me This structural feature influences its reactivity. fiveable.me Common interconversions of the hydroxyl group in tertiary alcohols include transformation into alkyl halides. fiveable.memasterorganicchemistry.com

One of the primary methods for converting alcohols to alkyl halides involves reaction with hydrogen halides (HX). masterorganicchemistry.com For tertiary alcohols, this transformation typically proceeds through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com For instance, reaction with concentrated hydrobromic acid can convert a tertiary alcohol to the corresponding tertiary bromide. Another common method involves the use of reagents like thionyl chloride (SOCl(_2)) for chlorination or phosphorus tribromide (PBr(_3)) for bromination. sinica.edu.tw These reagents are effective for alcohols that are not sensitive to acidic conditions or prone to rearrangement. sinica.edu.tw

The conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, is another important transformation. sinica.edu.tw This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. sinica.edu.tw The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. sinica.edu.tw

Below is a table summarizing key functional group interconversions for tertiary alcohols:

Starting Functional GroupReagent(s)Product Functional GroupReaction Type
Tertiary Alcohol (-OH)Concentrated HBrTertiary Alkyl Bromide (-Br)S(_N)1 Substitution
Tertiary Alcohol (-OH)Thionyl Chloride (SOCl(_2))Tertiary Alkyl Chloride (-Cl)Nucleophilic Substitution
Tertiary Alcohol (-OH)Phosphorus Tribromide (PBr(_3))Tertiary Alkyl Bromide (-Br)Nucleophilic Substitution
Tertiary Alcohol (-OH)p-Toluenesulfonyl chloride (TsCl), pyridineTertiary Tosylate (-OTs)Esterification
Tertiary Alcohol (-OH)Methanesulfonyl chloride (MsCl), pyridineTertiary Mesylate (-OMs)Esterification

Cycloaddition Chemistry of Terminal Alkynols

Terminal alkynols, which contain both a terminal alkyne and a hydroxyl group, are valuable substrates for cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These reactions involve the participation of the carbon-carbon triple bond in the formation of a new ring system.

The Huisgen [3+2] cycloaddition between an azide (B81097) and a terminal alkyne is a prominent example of a click chemistry reaction that forms a 1,2,3-triazole ring. mdpi.comwikipedia.org This reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (CuAAC) significantly accelerates the reaction and provides high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov Ruthenium catalysts can also be employed, leading to the formation of the 1,5-regioisomer. wikipedia.org

The reactivity of the alkyne in CuAAC can be influenced by the substituents near the triple bond. Propargyl alcohols are known to be effective substrates in these reactions. nih.govmdpi.com The reaction is generally tolerant of a wide range of functional groups, making it a robust method for molecular assembly. mdpi.com Various copper sources can be utilized, including copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or CuO nanoparticles. mdpi.comnih.govrsc.org

The general scheme for the copper-catalyzed azide-alkyne cycloaddition is as follows:

R(_1)-N(_3) + R(_2)-C≡CH $\xrightarrow{Cu(I) catalyst}$ 1,4-disubstituted 1,2,3-triazole
Catalyst SystemRegioselectivityAlkyne SubstrateReference
CuSO(_4)/Sodium Ascorbate1,4-disubstitutedTerminal Alkynes nih.gov
CuO Nanoparticles1,4-disubstitutedTerminal Alkynes mdpi.comrsc.org
Ruthenium complexes1,5-disubstitutedTerminal and Internal Alkynes wikipedia.org

Rearrangement Reactions (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement that forms a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The classic Claisen rearrangement involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.org A notable variation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester. wikipedia.orgbioinfopublication.org This variant is particularly relevant for alkynyl allylic alcohols, which can undergo this rearrangement to produce functionalized esters. capes.gov.br

The reaction proceeds through a concerted, pericyclic mechanism involving a chair-like transition state. organic-chemistry.orgbioinfopublication.org The stereochemistry of the starting allylic alcohol can influence the stereochemistry of the product. masterorganicchemistry.com While the reaction often requires high temperatures, the use of microwave assistance has been shown to increase reaction rates and yields. wikipedia.org

For an alkynyl substituted allylic alcohol, the Johnson-Claisen rearrangement would proceed as follows:

Alkynyl Allylic Alcohol + Trialkyl Orthoacetate $\xrightarrow{H^+}$ γ,δ-Unsaturated Ester

This rearrangement provides a method for carbon chain extension and the introduction of new functional groups. organic-chemistry.org

Coupling Reactions and Oligomerization of Acetylenic Alcohols

Terminal alkynes, including acetylenic alcohols, are versatile building blocks in a variety of coupling reactions that lead to the formation of conjugated systems like diynes and enynes.

The synthesis of unsymmetrical 1,3-diynes can be achieved through the cross-coupling of a terminal alkyne with a 1-haloalkyne, a reaction known as the Cadiot-Chodkiewicz coupling. rsc.org More modern approaches often utilize copper or palladium catalysts to facilitate the cross-coupling of two different terminal alkynes. organic-chemistry.orgmagtech.com.cn For instance, a copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes provides a simple and mild route to unsymmetrical buta-1,3-diynes. organic-chemistry.org

Cross-dimerization of two different terminal alkynes to form enynes is another important transformation. nih.gov Rhodium catalysts have been shown to be effective for the cross-dimerization of terminal arylacetylenes with terminal propargylic alcohols, yielding functionalized enynes with high chemo- and regioselectivity. nih.gov The mechanism of this reaction can involve the oxidative addition of the rhodium catalyst to the C-H bond of one alkyne, followed by the hydroalkynylation of the other. nih.gov Palladium catalysts have also been employed for the cross-coupling of terminal alkynes with various partners. rsc.orgmdpi.com

CatalystCoupling PartnersProductReference
Copper(I) Iodide/tris(o-tolyl)phosphineTerminal Alkyne + 1-BromoalkyneUnsymmetrical 1,3-Diyne organic-chemistry.org
Rhodium complexesTerminal Arylacetylene + Propargylic AlcoholFunctionalized Enyne nih.gov
Palladium complexesTerminal Alkyne + Ene-yne-ketoneFuran-substituted Enyne rsc.org
Copper(II) salts (for homocoupling)Terminal Alkyne + Terminal AlkyneSymmetrical 1,3-Diyne rsc.org

Intramolecular Cyclization Reactions (e.g., Hydroamidation)

Intramolecular cyclization reactions of functionalized alkynes provide direct access to a variety of heterocyclic compounds. These reactions are atom-economical and can proceed with high regio- and stereoselectivity.

Intramolecular hydroamidation of alkynes involves the addition of an N-H bond of an amide across the carbon-carbon triple bond. This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, such as lactams. organic-chemistry.org Palladium complexes, often in the presence of an acid co-catalyst, have been shown to effectively catalyze this transformation. organic-chemistry.org For example, the palladium-catalyzed intramolecular hydroamidation of amidoalkynes can produce six-membered lactams in good yields. organic-chemistry.org The mechanism is thought to involve hydropalladation of the alkyne followed by intramolecular nucleophilic attack. organic-chemistry.org Nickel-hydride catalysis has also been developed for the endo-selective intramolecular hydroamidation of alkynes, affording medium- to large-sized endocyclic enamides. acs.org

Base-mediated intramolecular hydroamination of alkynes represents an alternative, metal-free approach to nitrogen heterocycles. nih.gov This method relies on the activation of the alkyne by the base, facilitating the nucleophilic attack of the amine. nih.gov

Furthermore, intramolecular hydroalkoxylation of alkynyl alcohols, catalyzed by lanthanide or zinc complexes, leads to the formation of exocyclic enol ethers. acs.orgacs.orgnih.gov Gold catalysts are also effective for the intramolecular hydroalkoxylation of alkynols, leading to the formation of cyclic ethers. jst.go.jp The regioselectivity of these cyclizations (exo vs. endo) can often be controlled by the choice of catalyst and substrate. acs.orgjst.go.jp

Reaction TypeCatalyst/ReagentSubstrateProduct
Intramolecular HydroamidationPd(PPh(_3))(_4)/PhCOOHAmidoalkyneLactam
Intramolecular HydroamidationNiH complexesAlkynyl DioxazoloneEndocyclic Enamide
Intramolecular HydroalkoxylationLanthanide complexesAlkynyl AlcoholExocyclic Enol Ether
Intramolecular HydroalkoxylationGold complexesAlkynyl AlcoholCyclic Ether
Intramolecular HydroaminationBase (e.g., t-BuOK)AminoalkyneCyclic Enamine

Mechanistic Investigations of Biological Activity of Long Chain Tertiary Alkynols in Vitro Context

Elucidation of Molecular Targets and Binding Mechanisms

A significant molecular target for bioactive alkynols is Aldehyde Dehydrogenase 2 (ALDH2), a critical enzyme in cellular detoxification pathways. Research into alkynol natural products, such as falcarinol (B191228) and stipudiol, has demonstrated their ability to inhibit ALDH2. rsc.orgrsc.orgresearchgate.net The proposed mechanism involves the covalent alkylation of the enzyme's active site. rsc.orgrsc.orgresearchgate.net

The electrophilic nature of the alkyne functional group allows it to react with nucleophilic residues, such as cysteine, within the ALDH2 active site. rsc.org This irreversible binding leads to the inactivation of the enzyme. rsc.orgrsc.orgresearchgate.net Given that 4-Methyldodec-1-yn-4-ol possesses the characteristic tertiary alkynol structure, it is plausible that it could also act as an inhibitor of ALDH2 through a similar covalent modification mechanism. The inhibition of ALDH2 can lead to an accumulation of toxic aldehydes, which in turn can induce oxidative stress and trigger apoptosis in cells, a mechanism that is particularly relevant in the context of cancer. rsc.org

Table 1: Inhibition of ALDH2 by Related Alkynol Compounds

Compound Inhibition Constant (KI) Inactivation Rate (kinact) Reference
Falcarinol (FL1) 2.96 μM 0.32 h-1 rsc.orgresearchgate.net
Stipudiol (ST) 20.32 μM 0.57 h-1 rsc.orgresearchgate.net

Antimycobacterial Activity: Biochemical Pathways and Target Identification

The antimycobacterial potential of compounds containing alkyne functionalities has been a subject of investigation. Studies on 2-alkynoic acids have shown bactericidal activity against Mycobacterium smegmatis. nih.gov The introduction of additional unsaturation or heteroatoms into the carbon chain of these acids has been found to enhance their antimycobacterial effects, particularly for longer chain variants. nih.gov

Furthermore, derivatives of 5-alkynyl uracil (B121893) have demonstrated significant antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis, with MIC50 values in the low micromolar range. nih.gov While the exact molecular targets for these alkynyl compounds can vary, a common theme is the disruption of essential cellular processes in mycobacteria. For this compound, its long aliphatic chain could facilitate penetration of the lipid-rich mycobacterial cell wall, a critical step for antimicrobial action. The terminal alkyne could then potentially interact with and inhibit key enzymes involved in cell wall synthesis or other vital metabolic pathways.

Mechanistic Insights into Antitumor Potential in Specific Cell Lines

The antitumor activity of long-chain alkynols is an area of growing interest. As mentioned, the inhibition of ALDH2 by alkynol natural products represents a key mechanism for their anticancer effects. rsc.orgrsc.orgresearchgate.net By disrupting aldehyde metabolism, these compounds can increase cellular stress and promote apoptosis in cancer cells. rsc.org

Studies on various alkyne-containing molecules have demonstrated their cytotoxic effects on different cancer cell lines. For instance, certain 1,3-diynes have shown promising anticancer activity against human cervical cancer (HeLa) cells. acs.org Similarly, propargylamines have been identified as having a high degree of cytotoxic selectivity towards triple-negative breast cancer and pancreatic cancer cell lines. nih.gov The antitumor potential of this compound would likely be linked to its ability to induce apoptosis, possibly through the ALDH2 inhibition pathway or other mechanisms involving the generation of reactive oxygen species due to its unsaturated structure.

Table 2: Cytotoxic Activity of Related Alkyne-Containing Compounds against Cancer Cell Lines

Compound Type Cancer Cell Line(s) Observed Effect Reference
Alkynol Natural Products A549 (Lung Carcinoma) Irreversible inhibition of ALDH2 researchgate.net
1,3-Diynes HeLa (Cervical Cancer) Promising anticancer activity acs.org
Propargylamines Triple-Negative Breast Cancer, Pancreatic Cancer High degree of cytotoxic selectivity nih.gov

In Vitro Structure-Activity Relationship (SAR) Studies and Mechanistic Correlations

While specific SAR studies for this compound are not available, general principles can be inferred from related classes of compounds. For long-chain alkylamino-guaiazulenes, an increase in the length of the alkyl group has been correlated with increased cytotoxicity. nih.gov This suggests that the lipophilicity and length of the dodecyl chain in this compound are likely important contributors to its biological activity, facilitating its passage across cell membranes.

In the context of antimycobacterial 2-alkynoic acids, modifications to the carbon chain, such as the introduction of further unsaturation or heteroatoms, were found to enhance activity, whereas modifications to the carboxylic group did not. nih.gov For 5-alkynyl uracil derivatives, the presence of an alkyl substituent at the triple bond was found to be detrimental to their antimycobacterial activity. nih.gov

These findings suggest that for this compound, the presence and position of the methyl group, the length of the dodecyl chain, and the terminal alkyne are all critical features that would determine its specific biological activity and potency. The tertiary alcohol is also a key structural feature that influences the molecule's polarity and potential for hydrogen bonding interactions.

Advanced Materials Science Applications of Tertiary Acetylenic Alcohols

Role in Polymer Chemistry and Functional Material Design

The dual reactivity of the hydroxyl and terminal alkyne functionalities in 4-Methyldodec-1-yn-4-ol allows for its use as a specialized monomer, enabling the synthesis of polymers with tailored properties. numberanalytics.com Alcohols and alkynes are fundamental reactive groups in numerous polymerization reactions. numberanalytics.comnih.gov

The structure of this compound is inherently suited for its role as a monomer or a polymer chain initiator. Alcohols such as 4-pentyn-1-ol (B147250) can serve as initiators in ring-opening polymerization reactions. chemicalbook.com The hydroxyl group on this compound can initiate similar polymerizations or be converted into other reactive groups, such as esters (e.g., methacrylates), which are common in free-radical polymerization. polysciences.com

The terminal alkyne group offers a site for post-polymerization modification through "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or for creating crosslinking points within the polymer structure. polysciences.com This allows for the creation of complex polymer architectures like branched, grafted, or star-shaped polymers. The long C8 alkyl chain (nonyl group) attached to the tertiary carbon contributes to the polymer's properties by imparting hydrophobicity, flexibility, and solubility in nonpolar solvents.

Table 1: Functional Groups of this compound and Their Roles in Polymerization

Functional GroupPotential Role in Polymer SynthesisResulting Polymer Feature
Tertiary Hydroxyl (-OH) - Polymerization initiator (e.g., for ring-opening) - Site for conversion to a polymerizable group (e.g., methacrylate) - Condensation reactions (e.g., forming polyesters)- Control over polymer initiation - Introduction of side-chain functionality
Terminal Alkyne (-C≡CH) - Site for "click" chemistry post-polymerization - Oxidative crosslinking - Monomer for polyacetylene-type structures- Pendent functional groups - Networked or crosslinked polymers - Conjugated backbones
Alkyl Chain (C9H19) - Influences solubility and physical properties- Increased hydrophobicity and flexibility - Lowered glass transition temperature (Tg)

Acetylene (B1199291) is a foundational building block in the chemistry of conducting polymers and materials for organic electronics. nih.gov The terminal alkyne group of this compound can be integrated into conjugated polymer backbones. For instance, polymerization of acetylenic monomers can lead to polyacetylene-type structures, which are known for their conductive properties upon doping. scribd.com

While this compound itself is not a conventional conductive monomer, it can be used as a co-monomer. Its incorporation can be used to precisely tune the final properties of the material. The bulky, non-planar structure and the long, flexible alkyl chain can be strategically employed to disrupt polymer chain packing. This disruption can increase the solubility of otherwise intractable conjugated polymers and influence the solid-state morphology, which is a critical factor in the performance of organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Surface Chemistry and Corrosion Science

Acetylenic alcohols are a well-established and important class of corrosion inhibitors, particularly for protecting carbon steels in acidic environments, such as those encountered during oil and gas well acidizing. researchgate.netonepetro.org The effectiveness of these inhibitors is intrinsically linked to their molecular structure.

The primary mechanism by which acetylenic alcohols like this compound inhibit corrosion is through adsorption onto the metal surface, creating a barrier between the metal and the corrosive medium. ampp.org This process involves several steps and types of interaction:

Chemisorption : The initial and most critical step is the chemical adsorption of the molecule onto the metal surface. This is facilitated by the interaction of the high-electron-density π-orbitals of the carbon-carbon triple bond with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netfaratarjome.ir This forms a coordinate covalent bond, strongly anchoring the inhibitor to the surface.

Surface Polymerization : Following chemisorption, it is widely suggested that the acetylenic inhibitor undergoes reactions on the metal surface. The triple bond can be hydrogenated by atomic hydrogen produced during the cathodic corrosion reaction, leading to the formation of a more reactive diene, which then polymerizes in situ. researchgate.net This process creates a thick, hydrophobic, polymeric film that physically blocks the surface from the corrosive acid.

Physisorption : The long nonyl side chain of this compound enhances the protective barrier through van der Waals interactions between adjacent adsorbed molecules. This hydrophobic tail helps to repel aqueous corrosive species and increases the surface coverage and stability of the inhibitor film. researchgate.net

The combination of these mechanisms results in a mixed-type inhibition, meaning it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netfaratarjome.ir

Table 2: Adsorption Characteristics of Acetylenic Alcohol Inhibitors

FeatureDescriptionRelevance to this compound
Active Site Carbon-Carbon Triple Bond (C≡C)The π-electron system interacts with metal d-orbitals for strong chemisorption. researchgate.netfaratarjome.ir
Adsorption Type Primarily Chemisorption, supported by PhysisorptionStrong initial bond formation followed by intermolecular forces enhancing film stability. researchgate.netresearchgate.net
Inhibition Film In-situ formed polymeric layerThe adsorbed monomer polymerizes on the surface to form a durable, hydrophobic barrier. researchgate.net
Inhibition Mode Mixed-Type (Anodic & Cathodic)The protective film blocks both metal dissolution and hydrogen evolution reactions. faratarjome.ir
Structural Influence Alkyl Chain LengthThe long C9H19 chain increases hydrophobicity and surface coverage, improving inhibition efficiency. researchgate.net

Hydrogen embrittlement (HE) is a catastrophic form of metal failure caused by the absorption of atomic hydrogen into the metal's crystal lattice, which reduces its ductility and load-bearing capacity. nih.govmdpi.com A primary source of hydrogen in industrial settings is the cathodic reaction during acid corrosion (2H⁺ + 2e⁻ → 2H_ads → H₂).

Corrosion inhibitors like this compound play a crucial role in mitigating hydrogen embrittlement. By adsorbing onto the metal surface and forming a protective film, the inhibitor acts as a physical barrier that serves two main purposes:

The film physically blocks the entry of the generated hydrogen atoms into the metal substrate.

By preventing or drastically reducing the ingress of hydrogen into the steel, the inhibitor helps to maintain the metal's mechanical integrity and prevent the onset of delayed failure or hydrogen-induced cracking. scispace.com

Catalysis and Ligand Development from Alkynol Scaffolds

The bifunctional nature of this compound makes it a versatile scaffold for the synthesis of more complex molecules, such as ligands for transition metal catalysis. The development of catalysts with high selectivity and efficiency is a cornerstone of modern green chemistry. oatext.com

The terminal alkyne and tertiary hydroxyl groups serve as reactive handles for chemical modification. For example:

The terminal alkyne can participate in reactions to form rhodium-vinylidene complexes, which are intermediates in catalytic processes like cycloisomerization. molaid.com

The hydroxyl group can be used as an anchoring point to attach the molecule to a solid support or another part of a larger ligand structure.

Both the alkyne and alcohol can be transformed into various other functional groups, allowing for the synthesis of a diverse library of potential ligands (e.g., phosphines, amines, or N-heterocyclic carbenes) from a single starting scaffold.

The specific structure of this compound, with its defined stereocenter at the C4 position and a long alkyl chain, can be used to create chiral ligands with specific steric properties. These properties are crucial for controlling the stereoselectivity of catalytic reactions, which is of paramount importance in the pharmaceutical and fine chemical industries.

Environmental Considerations and Green Chemistry in Alkynol Research and Development

Principles of Green Chemistry in the Context of Alkynol Production and Use

The twelve principles of green chemistry, established by Paul Anastas and John Warner, offer a framework for creating safer, more efficient, and environmentally benign chemical processes. organic-chemistry.orgroyalsocietypublishing.org These principles are pivotal in guiding the research and industrial production of alkynols like 4-Methyldodec-1-yn-4-ol. The core tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. organic-chemistry.orgvaia.com Additional principles emphasize energy efficiency, the use of renewable feedstocks, reducing unnecessary derivatization, favoring catalytic over stoichiometric reagents, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherent safety to prevent accidents. organic-chemistry.orgroyalsocietypublishing.org In the context of alkynol chemistry, this translates to developing synthetic routes that minimize byproducts, utilize non-toxic reagents and solvents, and ideally, are derived from renewable sources. organic-chemistry.org

The application of these principles aims to mitigate the environmental footprint associated with the lifecycle of a chemical compound, from its synthesis to its final application and potential degradation. mdpi.com For a specialized molecule such as this compound, this involves a critical evaluation of its synthetic pathways and potential applications through the lens of sustainability.

Sustainable Solvent Selection and Reaction Engineering for Alkynol Transformations

Solvents are a major contributor to the waste generated in chemical processes, often accounting for a significant portion of the total mass in a reaction and subsequent purification steps. acs.org The selection of solvents for the synthesis of alkynols, which often involves organometallic reagents like Grignard reagents, is a critical aspect of green chemistry. umb.edubeyondbenign.org Traditional solvents for such reactions, like diethyl ether and tetrahydrofuran (B95107) (THF), pose safety and environmental hazards. beyondbenign.org

Green chemistry encourages the use of safer, more sustainable alternatives. Solvent selection guides now classify common solvents based on their safety, health, and environmental (SHE) impact. acs.org For reactions like the synthesis of this compound, which could be synthesized via the reaction of an appropriate ketone with an acetylide, greener solvent alternatives are being explored. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has been shown to be a superior or equal alternative to traditional ethereal solvents in Grignard reactions. umb.edu Other potential greener solvents include cyclopentyl methyl ether (CPME) and bio-based solvents like Cyrene. acs.orgumb.edu Furthermore, solvent-free reaction conditions represent an ideal scenario, minimizing solvent-related waste entirely. rsc.orgmdpi.com

Reaction engineering also plays a crucial role. The use of continuous flow reactors, for example, can offer better control over reaction parameters, improve safety, and potentially reduce waste compared to traditional batch processes. mdpi.com

Interactive Data Table: Comparison of Solvents for Alkynol Synthesis
SolventClassificationKey ConsiderationsGreener Alternative(s)
Diethyl EtherHazardousHighly flammable, peroxide-forming2-MeTHF, CPME
Tetrahydrofuran (THF)HazardousPeroxide-forming, potential health effects2-MeTHF, CPME, Cyrene
BenzeneBanned/Highly RestrictedCarcinogenicToluene (though still hazardous), Anisole
Dichloromethane (DCM)HazardousSuspected carcinogen, volatile organic compound (VOC)Ethyl acetate (B1210297), 2-MeTHF
N,N-Dimethylformamide (DMF)Highly HazardousReproductive toxicity, VOCCyrene, Dimethyl sulfoxide (B87167) (DMSO) - with caution

Atom Economy and Waste Minimization in Alkynol Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org A higher atom economy signifies a more efficient reaction with less waste generation. acs.org

The synthesis of this compound can be hypothetically achieved through several routes. A common method for creating tertiary alcohols is the Grignard reaction. In this case, it would involve the reaction of undecan-2-one with ethynylmagnesium bromide.

Hypothetical Synthesis: Undecan-2-one + Ethynylmagnesium bromide → this compound (after workup)

Let's analyze the atom economy of this hypothetical reaction:

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound
ReactantFormulaMolecular Weight ( g/mol )
Undecan-2-oneC₁₁H₂₂O170.30
Ethynylmagnesium bromideC₂HMgBr129.25
Desired Product
This compoundC₁₂H₂₂O182.31
Byproduct
Magnesium bromide hydroxide (B78521)Mg(OH)Br121.22 (formed during aqueous workup)

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (182.31 / (170.30 + 129.25)) x 100 Atom Economy ≈ 60.8%

This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts. Green chemistry principles encourage the development of alternative synthetic pathways with higher atom economy, such as catalytic addition reactions that minimize the use of stoichiometric reagents. organic-chemistry.org Waste minimization strategies also involve the recycling of solvents and catalysts, and the design of processes that produce non-toxic and easily disposable byproducts. google.com

Design of Environmentally Benign Catalytic Systems for Alkynol Chemistry

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable more selective transformations, thereby minimizing waste. mdpi.com The synthesis of alkynols like this compound can benefit significantly from the development of environmentally benign catalytic systems.

Traditional methods for alkynol synthesis often rely on stoichiometric amounts of strong bases or organometallic reagents. molaid.com Modern research focuses on catalytic alternatives. For the synthesis of tertiary alkynols, base-catalyzed additions of alkynes to ketones are a promising route. rsc.orgmolaid.com The use of catalytic amounts of bases like potassium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS) can be more efficient than stoichiometric approaches. rsc.orgmolaid.com

Furthermore, the development of heterogeneous catalysts is a key area of green catalysis. Solid catalysts, such as metal oxides, zeolites, and metal-organic frameworks (MOFs), can be easily separated from the reaction mixture and potentially recycled, reducing waste and processing costs. google.com For instance, copper acetylide complexes on solid supports have been developed as catalysts for ethynylation reactions. While not specifically documented for this compound, these catalytic systems represent a greener approach that could be adapted for its synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another highly sustainable option. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, which can reduce the need for protecting groups and minimize byproducts. mdpi.com While specific enzymes for the synthesis of this compound may not be readily available, the principles of directed evolution and enzyme screening could lead to the development of biocatalytic routes for this and other alkynols in the future.

Q & A

Q. What systematic approaches address conflicting literature data on this compound’s properties?

  • Methodology :

Conduct a meta-analysis using PRISMA guidelines to identify bias or methodological heterogeneity .

05 文献检索Literature search for meta-analysis
02:58

Replicate key studies under controlled conditions (e.g., standardized solvents, equipment) .

Use multivariate regression to isolate variables causing discrepancies (e.g., impurities, calibration errors) .

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